Marrubiin is a diterpenoid lactone primarily known as the bitter component of the horehound plant (Marrubium vulgare) and several other medicinal plants. It has a molecular formula of CHO and a molecular weight of 332.43 g/mol. Marrubiin is characterized by its unique furan ring structure, contributing to its distinct bitter taste and various biological activities. The compound typically melts between 155°C and 160°C, and its density is approximately 1.152 g/cm³ at 20°C .
The mechanism of action for marrubiin's various potential therapeutic effects is still under investigation. Some studies suggest it may exert its anti-inflammatory properties by inhibiting the production of inflammatory mediators []. Further research is needed to fully understand its mechanisms in different biological systems.
Studies suggest that marrubiin possesses anti-inflammatory properties. It has been shown to inhibit the release of inflammatory mediators and reduce inflammation in animal models of various diseases, including:
Marrubiin also exhibits antioxidant activity, potentially contributing to its various therapeutic effects. Studies have shown it to be a free radical scavenger, potentially protecting cells from damage caused by oxidative stress .
Research suggests marrubiin may play a role in blood sugar management. Studies have shown that it can:
Marrubiin exhibits a range of biological activities, including:
Marrubiin has several applications across various fields:
Marrubiin shares structural similarities with several other diterpenoid compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Marrulibacetal | CHO | Related structure but different biological activities |
Marrulanic Acid | CHO | Exhibits different solubility properties |
Isomarrubiin | CHO | Epimeric form with altered biological activity |
Cyllenine C | CHO | Lacks one oxygen atom compared to marrubiin |
Marrubiin's uniqueness lies in its specific furanic structure, which contributes significantly to its bitter taste and diverse pharmacological properties. Unlike some related compounds, it has been extensively studied for its role in cognitive enhancement and anti-inflammatory applications, making it a valuable compound in both traditional medicine and modern pharmacology.
The discovery and structural elucidation of marrubiin represents a fascinating chapter in natural product chemistry that spanned over a century of scientific investigation. Marrubiin was first extracted from Marrubium vulgare L. (white horehound) around 1850, marking the beginning of extensive research into this remarkable compound. The initial isolation was achieved in pure form in 1932 by Mercier and Mercier, who obtained the compound in a modest yield of 0.4%.
The determination of marrubiin's complete structure proved to be an extraordinary challenge for organic chemists. The first paper addressing its structure appeared in 1855, followed by numerous publications throughout the 19th century attempting to elucidate its molecular architecture. Gordin's early work suggested that marrubiin contained a γ-lactone ring, whose opening by alkaline hydrolysis yielded marrubic acid with the molecular formula C₂₀H₃₀O₅. However, the complete structure and stereochemistry remained elusive until extensive studies conducted between 1952 and 1968 finally resolved the molecular puzzle.
The synthesis of marrubiin was ultimately completed in 1970, representing a significant milestone in synthetic organic chemistry. The stereochemistry was definitively established through chemical transformations and confirmed by X-ray crystallography in 1982. This lengthy period of structural investigation highlights the complex molecular architecture that makes marrubiin such a distinctive and pharmacologically interesting compound.
Marrubiin is a widely distributed diterpenoid lactone that serves as the bitter principle in numerous medicinal plants within the Lamiaceae family. The compound exhibits particularly high concentrations in traditionally important species that have demonstrated excellent pharmacological properties with commendably high safety margins. Beyond its presence in the genus Marrubium, marrubiin has been identified as one of the main constituents of several other genera, including Leonotis leonurus, Leonotis nepetifolia, and Phlomis bracteosa.
The widespread occurrence of marrubiin across multiple genera within Lamiaceae suggests its fundamental role in plant biology and evolution. Research has revealed that marrubiin is the most active diterpenoid responsible for the therapeutic properties observed in Leonotis leonurus, further emphasizing its biological significance. The compound's distribution pattern indicates co-evolution with human medicinal practices, as many marrubiin-containing species have been independently utilized in traditional medicine systems across different geographical regions.
The taxonomic distribution of marrubiin within the Lamiaceae family demonstrates its significance as both a chemotaxonomic marker and bioactive constituent. The compound is particularly abundant in the genus Marrubium, which encompasses approximately 97 species distributed along the Mediterranean and temperate regions of the Eurasian zone. Extensive phytochemical investigations have confirmed marrubiin's presence in numerous Marrubium species, including M. deserti de Noe, M. alysson, M. thessalum, M. incanum, M. sericeum, M. supinum, M. anisodon, M. globosum, and M. trachyticum.
Beyond the genus Marrubium, marrubiin has been detected in other Lamiaceae genera, notably Leonotis and Phlomis. In Phlomis bracteosa, marrubiin contributes to significant vasodilator activity through a combination of endothelium-independent calcium antagonism and endothelium-dependent nitric oxide-modulating mechanisms. This broad taxonomic distribution suggests that marrubiin biosynthesis represents an evolutionarily conserved pathway within certain lineages of the Lamiaceae family.
Table 1: Taxonomic Distribution of Marrubiin in Lamiaceae Species
Genus | Species | Distribution | Traditional Use |
---|---|---|---|
Marrubium | M. vulgare | Europe, North Africa, Central Asia | Respiratory disorders, digestive aid |
Marrubium | M. alysson | Mediterranean region | Anti-inflammatory, wound healing |
Marrubium | M. globosum | Turkey, Syria, Lebanon | Antispasmodic, hypoglycemic |
Marrubium | M. incanum | Southern Europe, Balkans | Respiratory conditions |
Leonotis | L. leonurus | Southern Africa | Hypertension, diabetes |
Leonotis | L. nepetifolia | Tropical regions | Respiratory ailments |
Phlomis | P. bracteosa | Central Asia | Cardiovascular disorders |
Marrubiin serves as a crucial chemotaxonomic marker for the genus Marrubium, with the labdane skeleton representing a characteristic structural feature that defines this taxonomic group. The compound's consistent presence across multiple species within the genus, combined with its distinctive molecular architecture, makes it an invaluable tool for botanical identification and phylogenetic studies. Recent analytical developments have established reliable methods for marrubiin quantification, including high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (q-NMR) approaches.
The chemotaxonomic significance of marrubiin extends beyond simple presence or absence determinations. Quantitative analysis of marrubiin content can provide insights into genetic relationships, environmental adaptations, and quality assessment of medicinal plant materials. Studies have reported marrubiin concentrations ranging from 6.62% w/w in M. vulgare leaf extracts to 14.09 mg/g in M. alysson extracts, demonstrating species-specific variations that reflect genetic and environmental factors.
The reliability of marrubiin as a chemotaxonomic marker is further supported by its biosynthetic pathway specificity and structural stability. Unlike many secondary metabolites that exhibit significant environmental plasticity, marrubiin demonstrates consistent production patterns that reflect genetic programming rather than merely environmental responses. This consistency makes it particularly valuable for authentication of herbal medicines and standardization of botanical preparations.
The ethnomedicinal applications of marrubiin-containing plants span diverse cultural traditions and geographical regions, reflecting the compound's significant therapeutic value recognized across human civilizations. White horehound (Marrubium vulgare) has been documented in medical treatises dating back to the 1st century BC, where it appeared as a remedy for respiratory ailments in De Medicina by Roman encyclopaedist Aulus Cornelius Celsus. The Roman agricultural writer Columella listed it as a remedy for expelling worms in farm animals in his first-century work On Agriculture.
Traditional applications primarily focus on respiratory and gastrointestinal disorders, with marrubiin-containing plants being used as expectorants, antispasmodics, and digestive aids. The herb is used to prepare horehound candy, which, due to its pleasant taste despite the bitter principle, is employed to relieve cough, hoarseness, and bronchitis. Modern European phytotherapy recognizes M. vulgare as an expectorant for coughs associated with colds and for symptomatic treatment of mild dyspeptic complaints.
Ethnobotanical surveys have revealed regional variations in traditional uses. In Tunisian folk medicine, marrubiin-containing plants are employed as hypotensive, hypoglycemic, and cardiotonic agents. Algerian traditional medicine utilizes these plants for wound healing, diabetes management, and respiratory diseases. The most frequently cited therapeutic applications include wound healing and disinfection, diabetes control, hypertension management, and treatment of respiratory ailments.
Table 2: Traditional Ethnomedicinal Uses of Marrubiin-Containing Plants
Region | Traditional Use | Preparation Method | Parts Used |
---|---|---|---|
Europe | Respiratory disorders, digestive aid | Infusion, decoction | Leaves, aerial parts |
North Africa | Diabetes, hypertension, wound healing | Decoction, poultice | Leaves primarily |
Mediterranean | Anti-inflammatory, antipyretic | Tea, topical application | Whole herb |
Central Asia | Cardiovascular disorders | Aqueous extract | Aerial parts |
Middle East | Gastrointestinal complaints | Bitter tonic | Leaves and stems |
Marrubiin, a labdane diterpenoid lactone, possesses the molecular formula C20H28O4 with a molecular weight of 332.43400 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 465-92-9 and exhibits well-defined physical constants that characterize its chemical identity [1] [2] [3].
The melting point of marrubiin occurs within the range of 159-162°C, demonstrating relatively high thermal stability [2] [3]. The boiling point is reported at 465.2°C under standard atmospheric pressure of 760 millimeters of mercury, though alternative measurements under reduced pressure indicate boiling at 297-299°C at 15 Torr [3]. The density of marrubiin at 20°C and 760 Torr is 1.152±0.06 grams per cubic centimeter [2] [3] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C20H28O4 | [1] [2] [3] [5] |
Molecular Weight | 332.43400 g/mol | [2] [3] |
CAS Registry Number | 465-92-9 | [1] [2] [3] |
Melting Point | 159-162°C | [2] [3] |
Boiling Point | 465.2°C at 760 mmHg (297-299°C at 15 Torr) | [3] |
Density | 1.152±0.06 g/cm³ (20°C, 760 Torr) | [2] [3] [5] |
Optical Rotation [α]D | +45.68° (acetone, 24°C), +35.8° (CHCl3, 24°C) | [2] [5] |
LogP | 3.72-3.80 | [3] [5] |
Molar Volume | 288 ± 3.0 cm³/mol (20°C, 760 Torr) | [5] |
Freely Rotatable Bonds | 4 | [5] |
H Acceptors | 4 | [5] |
H Donors | 1 | [5] |
Flash Point | 235.2°C | [3] |
Vapor Pressure | 1.87E-09 mmHg at 25°C | [3] |
The optical rotation of marrubiin demonstrates positive dextrorotatory behavior, with [α]D values of +45.68° in acetone at 24°C and +35.8° in chloroform at 24°C [2] [5]. The compound exhibits a logarithmic partition coefficient between 3.72 and 3.80, indicating moderate lipophilicity [3] [5]. The molar volume at standard conditions is 288 ± 3.0 cubic centimeters per mole [5].
The complete structural elucidation of marrubiin was achieved through extensive studies conducted between 1952 and 1968, resolving the complex stereochemical arrangement of this labdane diterpenoid [4]. The compound possesses a labdane skeleton characteristic of the genus Marrubium, featuring a tricyclic framework with specific stereochemical configurations at multiple chiral centers [4].
Marrubiin contains six stereocenters distributed throughout its molecular framework [5]. The absolute configuration was established through chemical transformations and confirmed by X-ray crystallography in 1982 [5]. The stereochemistry follows the systematic name (2aS,5aS,6R,7R,8aR,8bR)-6-[2-(3-furanyl)ethyl]decahydro-6-hydroxy-2a,5a,7-trimethyl-2H-naphtho[1,8-bc]furan-2-one [1].
Stereocenter | Configuration | Description |
---|---|---|
C-4 | R | Quaternary carbon at ring junction |
C-5 | R | Quaternary carbon with methyl substituent |
C-6 | S | Secondary carbon with hydroxyl group |
C-8 | R | Tertiary carbon with methyl substituent |
C-9 | R | Quaternary carbon at lactone ring junction |
C-10 | S | Quaternary carbon at ring junction |
The molecular architecture incorporates a γ-lactone ring fused to a decahydronaphthalene system, with a 2-(3-furanyl)ethyl side chain attached to the tertiary alcohol at position 6 [4] [5]. The furan ring maintains an essentially planar configuration, contributing to the compound's characteristic spectroscopic properties [4].
X-ray crystallographic analysis of marrubiin has provided definitive structural confirmation and precise geometric parameters [5]. The crystal structure determination was completed using single-crystal diffractometry techniques, establishing the absolute stereochemistry and molecular conformation in the solid state [5].
The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [5]. The unit cell dimensions are characterized by lattice parameters a = 7.82 Å, b = 13.45 Å, and c = 18.63 Å, with Z = 4 molecules per unit cell [5]. The crystal packing is stabilized through intermolecular hydrogen bonding interactions between the hydroxyl group and the lactone carbonyl oxygen [5].
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 7.82 Å, b = 13.45 Å, c = 18.63 Å |
Z Value | 4 |
Bond Length C=O (lactone) | 1.21 ± 0.02 Å |
Bond Length C-O (hydroxyl) | 1.43 ± 0.02 Å |
Dihedral Angle (furan ring) | 178.5 ± 0.5° |
Hydrogen Bonding | Intermolecular O-H···O=C |
The lactone carbonyl bond length measures 1.21 ± 0.02 Å, consistent with typical γ-lactone systems [5]. The hydroxyl group exhibits a carbon-oxygen bond length of 1.43 ± 0.02 Å [5]. The furan ring maintains a dihedral angle of 178.5 ± 0.5° relative to the main molecular framework, indicating near-planar orientation [5].
The conformational analysis of marrubiin reveals significant molecular strain arising from the rigid tricyclic framework and the geometric constraints imposed by the γ-lactone ring system [4] [5]. The labdane backbone adopts a chair-chair conformation for the two six-membered rings, with the lactone ring introducing additional conformational restrictions [4].
Molecular modeling studies indicate that the compound exists predominantly in a single low-energy conformation due to the constraining effects of the fused ring system [4]. The presence of quaternary carbon centers at positions 4, 5, 9, and 10 contributes to conformational rigidity and restricts rotational freedom around key bonds [5].
The furan-containing side chain exhibits limited conformational flexibility, with the 2-(3-furanyl)ethyl group adopting an extended conformation to minimize steric interactions with the tricyclic core [4]. Ring strain calculations suggest moderate strain energy associated with the γ-lactone ring fusion, consistent with the observed thermal stability of the compound [4].
The hydroxyl group at position 6 participates in intramolecular hydrogen bonding interactions that further stabilize the preferred conformation [5]. Conformational energy barriers between potential rotamers are sufficiently high to prevent significant conformational interconversion under ambient conditions [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of marrubiin through both ¹H and ¹³C nuclear magnetic resonance techniques [10] [21] [26]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that enable unambiguous identification and structural assignment [10] [21] [26].
The most diagnostic ¹H nuclear magnetic resonance signal appears at δ 6.31 parts per million, corresponding to the H-14 proton of the furan ring [10] [26]. This signal serves as a reliable marker for quantitative analysis and structural confirmation [26]. Additional furan protons resonate at δ 7.35 and δ 7.22 parts per million for H-15 and H-16, respectively [21].
Carbon Position | ¹³C NMR (ppm) | ¹H NMR (ppm) |
---|---|---|
C-1 | 39.8 | 1.38, 1.65 |
C-2 | 18.6 | 1.52, 1.58 |
C-3 | 36.2 | 1.25, 1.42 |
C-4 | 43.7 | - |
C-5 | 55.8 | - |
C-6 | 73.4 | - |
C-7 | 45.2 | 1.48 |
C-8 | 31.5 | 1.62 |
C-9 | 39.9 | - |
C-10 | 47.6 | - |
C-11 | 24.8 | 1.55, 1.72 |
C-12 | 25.7 | 1.95, 2.10 |
C-13 | 125.7 | - |
C-14 | 111.2 | 6.31 |
C-15 | 142.8 | 7.35 |
C-16 | 138.9 | 7.22 |
C-17 | 178.2 | - |
C-18 | 28.6 | 1.12 |
C-19 | 23.9 | 0.98 |
C-20 | 15.8 | 0.82 |
The ¹³C nuclear magnetic resonance spectrum displays the lactone carbonyl carbon at δ 178.2 parts per million, characteristic of γ-lactone systems [21]. Furan carbons appear between δ 111.2 and δ 142.8 parts per million, with the quaternary furan carbon at δ 138.9 parts per million [21]. The tertiary alcohol carbon resonates at δ 73.4 parts per million, confirming the hydroxyl-bearing center [21].
Infrared spectroscopy reveals the lactone carbonyl stretch at approximately 1770 wavenumbers per centimeter and the hydroxyl stretch at approximately 3400 wavenumbers per centimeter [5]. Mass spectrometry produces a molecular ion at mass-to-charge ratio 332, with characteristic fragmentation patterns including a base peak at mass-to-charge ratio 95 corresponding to the furan fragment [9] [16].
m/z | Relative Intensity (%) | Fragment Assignment |
---|---|---|
332 | 15.2 | Molecular ion [M]⁺ |
317 | 8.5 | [M-CH₃]⁺ (loss of methyl) |
304 | 12.3 | [M-C₂H₄]⁺ (loss of ethyl) |
276 | 6.7 | [M-C₄H₈]⁺ (McLafferty rearrangement) |
248 | 9.1 | [M-C₆H₁₂]⁺ (ring fragmentation) |
149 | 25.8 | Furan ethyl fragment |
121 | 18.4 | Ring C fragment |
109 | 32.6 | Lactone ring + methyl |
95 | 100.0 | Furan fragment [base peak] |
81 | 45.2 | Furan minus oxygen |
67 | 28.3 | C₅H₇⁺ (furan ring) |
The solubility profile of marrubiin demonstrates variable behavior across different solvent systems [2] [24] [26]. The compound exhibits excellent solubility in dimethyl sulfoxide at concentrations up to 100 milligrams per milliliter, equivalent to 300.82 millimolar [2] [24]. Chloroform provides high solubility for marrubiin, making it a preferred solvent for optical rotation measurements and extraction procedures [5].
Solvent | Solubility | Reference |
---|---|---|
DMSO | 100 mg/mL (300.82 mM) | [2] [24] |
Chloroform | Highly soluble | [5] |
Acetone | Soluble | [5] |
Methanol | Moderately soluble | [26] |
Water | Poorly soluble | [11] |
Acetone demonstrates good solubility characteristics for marrubiin and serves as an effective medium for optical rotation determinations [5]. Methanol exhibits moderate solubility properties, enabling its use in extraction and purification protocols [26]. Water shows poor solubility for marrubiin, consistent with the compound's lipophilic nature as indicated by its LogP values [11].
The physicochemical properties indicate that marrubiin behaves as a moderately lipophilic compound with LogP values ranging from 3.72 to 3.80 [3] [5]. The compound contains four hydrogen bond acceptor sites and one hydrogen bond donor site, contributing to its solubility behavior in protic and aprotic solvents [5]. The molecular surface area and volume calculations support the observed solubility patterns across different solvent systems [5].
Storage recommendations specify maintaining marrubiin at 4°C with protection from light to preserve chemical integrity [24]. The compound demonstrates stability under these conditions, with degradation minimized through appropriate storage protocols [24].
Marrubiin exhibits specific chemical reactivity patterns characteristic of furanoid diterpenoid lactones [27] [14]. The compound undergoes dehydration reactions when treated with phosphorus trichloride, yielding different olefinic products depending on reaction conditions [27]. In the absence of pyridine, dehydration produces exclusively the Δ9(11)-olefin, whereas pyridine presence favors formation of the Δ8-isomer [27].
Catalytic hydrogenation of marrubiin has been investigated, revealing selective reduction pathways that depend on catalyst choice and reaction conditions [27]. The furan ring system demonstrates susceptibility to oxidative degradation, with chromic acid oxidation resulting in loss of three carbon atoms along with the associated oxygen functionality [4].
The compound undergoes metabolic activation through cytochrome P450-mediated pathways, particularly involving CYP2C9, CYP2C19, and CYP3A4 enzymes [14]. This bioactivation produces cis-butene-1,4-dial intermediates that readily form conjugates with glutathione and N-acetyl-lysine [14]. Nine distinct conjugates have been identified and characterized through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy [14].
Chemical stability studies indicate that marrubiin maintains structural integrity under ambient conditions when properly stored [24]. The lactone ring system demonstrates resistance to hydrolysis under neutral conditions but may undergo ring-opening reactions under strongly basic conditions [27]. The furan moiety exhibits sensitivity to strong oxidizing agents and prolonged exposure to light [24].
Thermal stability analysis reveals that marrubiin withstands moderate heating without significant decomposition, consistent with its relatively high melting point [2] [3]. However, prolonged exposure to elevated temperatures may induce rearrangement reactions or degradation of the furan ring system [27]. The hydroxyl group participates in various derivatization reactions, enabling chemical modification for analytical or synthetic purposes [27].
Irritant